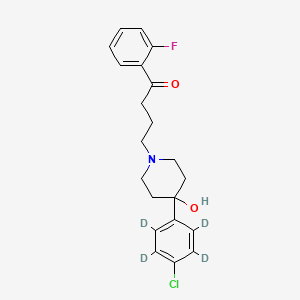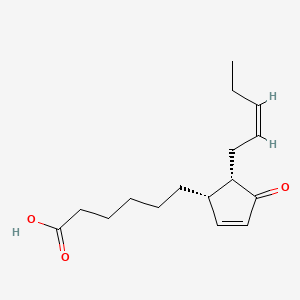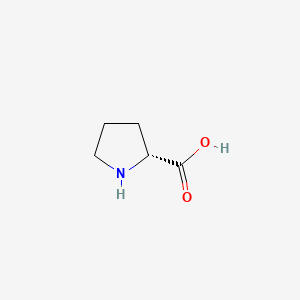![molecular formula C19H13Cl B589463 Benz[a]anthracene-7-chloromethane-13C CAS No. 1391054-60-6](/img/structure/B589463.png)
Benz[a]anthracene-7-chloromethane-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracene-7-chloromethane-13C is a chemical compound with the molecular formula C19H11Cl. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a chlorine atom at the 7th position and a carbon-13 isotope label. This unique structure makes it valuable for various scientific research applications, particularly in the fields of organic chemistry and environmental studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-chloromethane-13C typically involves the chlorination of benz[a]anthracene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7th position. The use of carbon-13 labeled reagents allows for the incorporation of the isotope into the final product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: Benz[a]anthracene-7-chloromethane-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benz[a]anthracene-7-carboxylic acid.
Reduction: Reduction reactions can convert the chloromethane group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Benz[a]anthracene-7-carboxylic acid.
Reduction: Benz[a]anthracene-7-methyl.
Substitution: Benz[a]anthracene-7-methoxy or benz[a]anthracene-7-cyanomethane.
Scientific Research Applications
Benz[a]anthracene-7-chloromethane-13C has diverse applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the carbon-13 isotope label.
Biology: Investigated for its potential mutagenic and carcinogenic properties.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Benz[a]anthracene-7-chloromethane-13C involves its interaction with various molecular targets. The compound can intercalate into DNA, leading to potential mutagenic effects. It can also undergo metabolic activation to form reactive intermediates that can bind to proteins and nucleic acids, disrupting their normal functions. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Comparison with Similar Compounds
Benz[a]anthracene: The parent compound without the chlorine and carbon-13 label.
7-Chlorobenz[a]anthracene: Similar structure but without the carbon-13 label.
Benz[a]anthracene-7-methyl: A derivative with a methyl group instead of a chloromethane group.
Uniqueness: Benz[a]anthracene-7-chloromethane-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracer studies and isotopic labeling experiments. Its specific structure allows for targeted investigations into its chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-(chloro(113C)methyl)benzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2/i12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEKYPPUOKZVFM-HNHCFKFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)



![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
